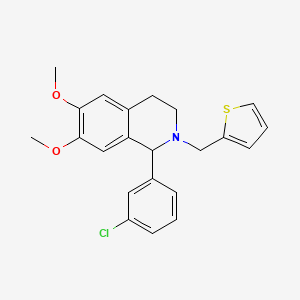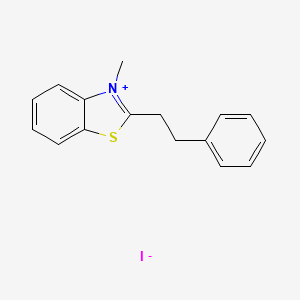
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide, also known as BCPB, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique properties. In
作用機序
The exact mechanism of action of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both enzymes involved in the inflammatory response. In addition, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in the immune response.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in lab experiments is its specificity for COX-2 inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been shown to selectively inhibit COX-2. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide in vivo and to identify the molecular mechanisms underlying its anti-cancer effects. Another area of interest is its potential use in neuroprotection. Further studies are needed to determine the optimal dose and duration of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide treatment for neuroprotection and to identify the molecular mechanisms underlying its neuroprotective effects. Finally, there is a need for further studies to optimize the synthesis method of 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide and to develop more efficient methods for its administration in vivo.
合成法
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide can be synthesized through a multi-step process starting from 4-bromoaniline. The first step involves the acylation of 4-bromoaniline with propionyl chloride to form 4-bromo-N-propionylaniline. This intermediate is then reacted with 4-chloro-2-nitrobenzoic acid to form 4-bromo-N-(4-chloro-2-nitrophenyl)propionamide. Reduction of the nitro group with iron filings and hydrochloric acid yields 4-bromo-N-(4-chloro-2-aminophenyl)propionamide. Finally, this intermediate is acylated with acetic anhydride to form 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide.
科学的研究の応用
4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N-(4-chloro-2-propionylphenyl)benzamide has been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c1-2-15(20)13-9-12(18)7-8-14(13)19-16(21)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGAUNGAVSWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-chloro-2-propanoylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)